Robinetinidin chloride
CAS No.: 3020-09-5
Cat. No.: VC21341981
Molecular Formula: C15H11ClO6
Molecular Weight: 322.69 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 3020-09-5 |
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Molecular Formula | C15H11ClO6 |
Molecular Weight | 322.69 g/mol |
IUPAC Name | 5-(3,7-dihydroxychromenylium-2-yl)benzene-1,2,3-triol;chloride |
Standard InChI | InChI=1S/C15H10O6.ClH/c16-9-2-1-7-3-12(19)15(21-13(7)6-9)8-4-10(17)14(20)11(18)5-8;/h1-6H,(H4-,16,17,18,19,20);1H |
Standard InChI Key | SSFSVCKWRJIXDS-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC2=[O+]C(=C(C=C21)O)C3=CC(=C(C(=C3)O)O)O)O.[Cl-] |
Chemical Identity and Structural Properties
Robinetinidin chloride is classified as a flavylium salt with the molecular formula C15H11ClO6 and a molecular weight of 322.69 g/mol . It belongs to the anthocyanidin subclass of flavonoids, which are known for their vibrant colors and antioxidant properties . The compound's IUPAC name is 5-(3,7-dihydroxychromenylium-2-yl)benzene-1,2,3-triol;chloride, reflecting its complex aromatic structure . This natural product is characterized by a chromone backbone with multiple hydroxyl groups that contribute to its reactivity and solubility profiles in various solvents .
Structural Characteristics
The basic structure of robinetinidin chloride consists of a flavylium cation (2-phenylchromenylium) with hydroxyl groups at specific positions. Specifically, it contains hydroxyl groups at positions 3, 7 (on the benzopyrylium ring) and at positions 3', 4', and 5' (on the phenyl substituent) . This arrangement results in a 3,3',4',5',7-pentahydroxyflavylium chloride structure, which influences its chemical behavior and biological activities .
Identification Parameters
Several analytical parameters help in the identification and characterization of robinetinidin chloride, as presented in Table 1.
Parameter | Value/Description |
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CAS Number | 3020-09-5 |
Molecular Formula | C15H11ClO6 |
Molecular Weight | 322.69 g/mol |
InChI | InChI=1S/C15H10O6.ClH/c16-9-2-1-7-3-12(19)15(21-13(7)6-9)8-4-10(17)14(20)11(18)5-8;/h1-6H,(H4-,16,17,18,19,20);1H |
InChIKey | SSFSVCKWRJIXDS-UHFFFAOYSA-N |
SMILES | C1=CC(=CC2=[O+]C(=C(C=C21)O)C3=CC(=C(C(=C3)O)O)O)O.[Cl-] |
Table 1: Key identification parameters of robinetinidin chloride
Chemical Reactivity
The reactivity of robinetinidin chloride is largely determined by its flavonoid structure, particularly the distribution of hydroxyl groups and the positively charged oxygen in the chromenylium system.
pH-Dependent Properties
Like other anthocyanidins, robinetinidin chloride exhibits different colors depending on the pH of the environment, making it interesting for applications in natural dye technology and food science . This pH-dependent behavior is related to structural changes in the flavylium cation under different acid-base conditions.
Reactivity Patterns
For robinetinidin, which features a resorcinol A-ring type flavonoid structure, the reactivity sequence of sites is C6 > C8 > C6' . This sequence differs from that of catechins and phlorogucinol A-ring type flavonoids (where C8 > C6 > C6'), primarily due to the greater accessibility and lower steric hindrance at the C6 position in robinetinidin's structure .
Reactions with Aldehydes
As a flavonoid, robinetinidin can undergo reactions with aldehydes, particularly formaldehyde, forming cross-linked networks through methylene bridges (-CH2-) and methylene ether bridges (-CH2OCH2-) . These reactions are significant in the context of tannin chemistry and have potential applications in material science.
Natural Occurrence and Sources
Robinetinidin chloride occurs naturally in various plant species and contributes to the coloration of certain fruits and flowers . As an anthocyanidin, it plays roles in plant pigmentation and may be involved in plant defense mechanisms. The compound's presence in flowers may also contribute to attracting pollinators, highlighting its ecological significance .
Biological Activities
The biological profile of robinetinidin chloride includes several potential health-promoting properties that are characteristic of flavonoid compounds.
Antioxidant Properties
As a flavonoid with multiple hydroxyl groups, robinetinidin chloride exhibits antioxidant activity, potentially scavenging free radicals and reducing oxidative stress in biological systems . This property is common among anthocyanidins and contributes to their interest in nutritional and medical research.
Anti-Inflammatory Effects
Research suggests that robinetinidin chloride may possess anti-inflammatory activities, though detailed mechanisms remain under investigation . These effects might be related to the modulation of inflammatory pathways and mediators, as observed with other flavonoid compounds.
Specification | Details |
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Purity | ≥95% (HPLC) |
Price Range | 220.00 € |
Estimated Delivery | April 16, 2025 |
Storage Requirements | Store in cool, dry conditions |
Appearance | Typical of anthocyanidin compounds |
Table 2: Commercial specifications of robinetinidin chloride
Analytical Methods
Various analytical techniques are employed for the identification, quantification, and characterization of robinetinidin chloride in research and quality control settings.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) is commonly used for the analysis of robinetinidin chloride, particularly for purity determinations in commercial preparations . This technique allows for the separation and quantification of the compound in complex mixtures.
Spectroscopic Methods
Spectroscopic techniques, including UV-visible spectroscopy, may be utilized to analyze robinetinidin chloride, taking advantage of its characteristic absorption properties as an anthocyanidin. These methods can provide information about the compound's concentration and purity.
Research Perspectives and Applications
Current research on robinetinidin chloride spans several fields, from basic chemistry to potential applications in materials science and health.
Materials Science Applications
The reactivity of robinetinidin with aldehydes, particularly in the context of tannin chemistry, suggests potential applications in the development of biobased materials . The formation of cross-linked networks through reactions at specific sites on the flavonoid structure could be exploited in the creation of novel materials with tailored properties.
Future Research Directions
Future investigations into robinetinidin chloride may focus on:
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Detailed mechanisms of its biological activities
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Potential applications in natural product-based therapies
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Development of analytical methods for its detection in complex matrices
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Exploitation of its pH-dependent properties in sensor technologies
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Integration into biobased materials through its reactivity with various cross-linking agents
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